molecular formula C23H24N6O3S B2730781 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 863452-98-6

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2730781
CAS No.: 863452-98-6
M. Wt: 464.54
InChI Key: KFRBVPCBGMEJIQ-UHFFFAOYSA-N
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Description

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
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Biological Activity

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N6O2S
  • Molecular Weight : 396.51 g/mol
  • CAS Number : 606108-35-4

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

  • A study reported that triazole derivatives demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for structurally related compounds .

Antimicrobial Activity

Triazole-containing compounds are known for their antimicrobial properties. The compound's thioether group may contribute to its ability to disrupt microbial cell membranes.

  • Research has shown that certain triazole derivatives possess antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

Compounds with triazole moieties have been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in the biosynthesis of nucleic acids.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Modulation of Immune Response : By affecting cytokine levels, this compound may enhance the immune response against tumors or infections.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that related triazole compounds exhibited cytotoxic effects on various cancer cell lines. For example:
    • Compound A (similar structure) showed an IC50 value of 15 μM against MCF-7 breast cancer cells.
    • Compound B was tested against multiple leukemia cell lines and showed significant inhibition at concentrations as low as 10 μM .
  • Microbial Inhibition Tests : In studies assessing antimicrobial efficacy:
    • A derivative exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .
    • Comparative studies indicated that the compound's activity was enhanced in combination with standard antibiotics.

Data Tables

Biological ActivityIC50 Values (μM)Cell Lines Tested
Anticancer6.2 - 43.4HCT-116, T47D
Antimicrobial32S. aureus, E. coli
Anti-inflammatoryN/AVarious

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-31-18-9-8-16(12-19(18)32-2)10-11-24-20(30)14-33-23-21-22(25-15-26-23)29(28-27-21)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBVPCBGMEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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